Mertansine - 139504-50-0

Mertansine

Catalog Number: EVT-274923
CAS Number: 139504-50-0
Molecular Formula: C35H48ClN3O10S
Molecular Weight: 738.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent microtubule-targeted cytotoxic agent. Induces mitotic arrest. Inhibits microtubule polymerization. Shows antitumor effects in vivo.
Mertansine is a thiol-containing derivative of maytansine that is cytotoxic to human epidermoid carcinoma KB and human breast cancer SK-BR-3 cells (IC50 = 1.10 nM for both). Formulations containing mertansine have been studied for the treatment of multiple myeloma and squamous cell carcinoma.
Mertansine refers to the thiol-containing maytansinoid, DM1 (N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)maytansine) attached to a monoclonal antibody through reaction of the thiol group with an SPP (N-succinimidyl 4-(2-pyridyldithio)) linker to create an antibody-drug conjugate or ADC. Experimental ADCs with the SPP-DM1 design include lorvotuzumab mertansine. DM1 can also be linked to an antibody using the SMCC (4-(3-mercapto-2,5-dioxo-1-pyrrolidinylmethyl)-cylohexanecarboxylic acid) linker, in which case the International Nonproprietary Name of the conjugate formed contains the word emtansine. DM1 and its attachment via these linkers result from ImmunoGen Inc research. Trastuzumab emtansine (T-DM1) is an anti-HER2/neu antibody-drug conjugate.
Synthesis Analysis

The synthesis of mertansine and its derivatives often involves complex multistep procedures. [] A common approach utilizes naturally occurring maytansine as a starting material. [] Specific details regarding synthetic routes and optimization strategies can be found in scientific literature dedicated to maytansinoid chemistry.

Molecular Structure Analysis

Mertansine possesses a complex molecular structure characteristic of maytansinoids. [, , ] This includes a macrocyclic lactone ring system decorated with various functional groups, including an ester, an epoxide, and a carbamate moiety. [] Importantly, mertansine contains a reactive thiol group, which is crucial for its conjugation to targeting ligands, such as antibodies. [, , ]

Chemical Reactions Analysis

The most extensively studied chemical reaction involving mertansine is its conjugation to antibodies and other targeting ligands. [, , , , , , , ] This reaction typically exploits the reactivity of the thiol group on mertansine. Different linker chemistries can be employed to attach mertansine to the targeting moiety, often involving a disulfide bond for intracellular release. [, , , , , ]

Mechanism of Action

Mertansine exerts its cytotoxic effect by binding to tubulin, a protein crucial for forming microtubules. [, , , , ] Microtubules play a vital role in cell division, forming the mitotic spindle that separates chromosomes. [, , , ] By binding to tubulin at or near the vinblastine-binding site, mertansine disrupts microtubule dynamics, leading to mitotic arrest and subsequently, cell death via apoptosis. [, , , , ]

Applications

The primary application of mertansine in scientific research is its use as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , , ] This strategy involves conjugating mertansine to antibodies that specifically recognize and bind to antigens overexpressed on the surface of cancer cells. [, , , , , , , , , , , , , , , ] This approach aims to deliver mertansine selectively to tumor cells, enhancing its efficacy and reducing off-target toxicity. [, , , , , , , ] Several ADCs incorporating mertansine have shown promising results in preclinical studies and clinical trials for various cancers. [, , , , , , , , , , , , , , , ] Examples include:

  • Trastuzumab emtansine (Kadcyla®): This ADC targets HER2, a receptor overexpressed in certain breast cancers. [, , ]
  • Lorvotuzumab mertansine (IMGN901): This ADC targets CD56, an antigen found on small cell lung cancer, multiple myeloma, and other cancers. [, , , , , , , , , , ]
  • Cantuzumab mertansine: This ADC targets CanAg, an antigen found in colorectal, pancreatic, gastric, and esophageal cancers. [, ]

Mertansine has also been explored in other drug delivery systems, such as peptide-drug conjugates (PDCs) [], liposomes [], and nanogels [], for improved tumor targeting and therapeutic efficacy.

Safety and Hazards

Mertansine is a highly potent cytotoxic agent. [, , , ] Although its incorporation into ADCs and other targeted delivery systems aims to minimize systemic exposure, potential side effects can still occur. [, , ] Toxicity profiles are dependent on the specific ADC or drug delivery system used, the targeted antigen, the dose, and the individual patient's characteristics. [, , ]

Future Directions
  • Developing novel ADCs and other targeted drug delivery systems: This includes exploring new targeting ligands and optimizing linker technologies for improved efficacy, safety, and broader applicability to various cancers. [, ]
  • Overcoming drug resistance: Mechanisms of resistance to mertansine-based ADCs are being investigated, and strategies to circumvent resistance are being explored. [] These strategies may involve combining ADCs with other therapies or developing ADCs with alternative mechanisms of action. []
  • Personalizing mertansine-based therapies: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from mertansine-based therapies and to guide treatment decisions. []

Conclusion:

Mertansine is a highly potent cytotoxic agent that has shown significant promise in the development of targeted cancer therapies. [, , ] Ongoing research efforts are focused on expanding its clinical utility and improving its safety profile through continued optimization of drug delivery systems, targeting strategies, and a deeper understanding of resistance mechanisms. [, ]

Lorvotuzumab mertansine (IMGN901)

Compound Description: Lorvotuzumab mertansine is an antibody-drug conjugate (ADC) composed of the anti-CD56 antibody, lorvotuzumab, linked to the cytotoxic maytansinoid DM1 via a cleavable disulfide linker. [] It is designed to target and kill CD56-expressing cancer cells by delivering DM1. [, ] Lorvotuzumab mertansine has shown promising antitumor activity in preclinical studies and clinical trials for various cancers, including multiple myeloma, small cell lung cancer, and Merkel cell carcinoma. [, , , , , , , , , ]

Relevance: Lorvotuzumab mertansine is directly relevant to mertansine as it utilizes mertansine (as DM1) as its cytotoxic payload. [, ] The antibody component, lorvotuzumab, provides target specificity to CD56-expressing cancer cells, enhancing the delivery and therapeutic index of mertansine. [, , ]

Relevance: Bivatuzumab mertansine is directly related to mertansine, employing it as the cytotoxic component of the ADC. [, , ] Similar to lorvotuzumab mertansine, the antibody component (bivatuzumab) aimed to deliver mertansine specifically to tumor cells expressing CD44v6. [, ]

Cantuzumab mertansine

Compound Description: Cantuzumab mertansine is an antibody-drug conjugate comprising the humanized monoclonal antibody huC242, which targets the CanAg antigen, conjugated to the maytansinoid DM1 via a disulfide linker. [, , , , ] It was investigated in clinical trials for CanAg-expressing tumors, such as colorectal, pancreatic, gastric, and esophageal cancers. [, , , , ]

Relevance: Cantuzumab mertansine directly employs mertansine (as DM1) as its cytotoxic payload, similar to lorvotuzumab mertansine and bivatuzumab mertansine. [, , , , ] The antibody component, huC242, targets the CanAg antigen to deliver mertansine specifically to tumor cells expressing this antigen. [, , , , ]

Trastuzumab emtansine (T-DM1)

Compound Description: Trastuzumab emtansine is an antibody-drug conjugate composed of the anti-HER2 antibody trastuzumab linked to the maytansinoid derivative mertansine (as DM1). [, , ] It is an FDA-approved treatment for HER2-positive breast cancer. [, ]

Relevance: Trastuzumab emtansine utilizes mertansine (as DM1) as its cytotoxic payload, targeting it to HER2-positive cancer cells. [, , ] This ADC showcases the successful clinical application of mertansine as a targeted cancer therapy. [, ]

S-methyl-DM1

Compound Description: S-methyl-DM1 is an unconjugated maytansinoid and a close analog of DM1, the cytotoxic component of several ADCs. []

Relevance: While not an ADC itself, S-methyl-DM1 is relevant to mertansine as it represents the unconjugated form of the maytansinoid payload. [] Studying the activity of S-methyl-DM1 in comparison to mertansine-containing ADCs can help delineate the contribution of the antibody targeting and linker components to the overall efficacy and safety profile. []

L-DM1-SMe

Compound Description: L-DM1-SMe is the cytotoxic component of lorvotuzumab mertansine. []

Relevance: Similar to S-methyl-DM1, L-DM1-SMe represents the unconjugated form of the cytotoxic payload in lorvotuzumab mertansine. []

HuC242-DM4

Compound Description: HuC242-DM4 is an antibody-drug conjugate structurally similar to cantuzumab mertansine, containing the same antibody component (huC242) but linked to a different maytansinoid, DM4, via a disulfide linker. []

Relevance: HuC242-DM4 highlights the exploration of different maytansinoid payloads, in this case, DM4, while maintaining the same antibody targeting (huC242) as cantuzumab mertansine, which utilizes DM1 (mertansine). [] This comparison aids in understanding the structure-activity relationship of maytansinoids in the context of antibody-drug conjugates. []

Properties

CAS Number

139504-50-0

Product Name

Mertansine

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate

Molecular Formula

C35H48ClN3O10S

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9+,19-10+/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1

InChI Key

ANZJBCHSOXCCRQ-GCRZMMRQSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.